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molecular formula C13H15N3O2 B7862104 N-(2,4-Dimethoxybenzyl)pyrimidin-4-amine

N-(2,4-Dimethoxybenzyl)pyrimidin-4-amine

Cat. No. B7862104
M. Wt: 245.28 g/mol
InChI Key: JFPYIXGPHPIBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889741B2

Procedure details

A solution of 4-aminopyrimidine (20.0 g, 210 mmol), 2,4-dimethoxybenzaldehyde (69.9 g, 421 mmol) and piperidine (2.08 mL, 21.0 mmol) in toluene (1 L) was stirred for 7 hours under reflux, and the solvent was subjected to azeotropic distillation with water. After allowing to cool, the reaction solution was diluted with ethanol (500 mL). Sodium borohydride (7.96 g, 210 mmol) was added thereto with cooling on ice, and the mixture was stirred at room temperature for 16 hours. To the reaction solution, water (500 mL) was added, and an organic layer was extracted. The thus obtained organic layer was dried over anhydrous sodium sulfate. After vacuum concentration, the residue was purified with silica gel chromatography (ethyl acetate/methanol=95:5) to yield the title compound (27.0 g, 52%) as a colorless solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
7.96 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][N:3]=1.[CH3:8][O:9][C:10]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:11]=1[CH:12]=O.N1CCCCC1.[BH4-].[Na+]>C1(C)C=CC=CC=1.O>[CH3:8][O:9][C:10]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:11]=1[CH2:12][NH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NC=NC=C1
Name
Quantity
69.9 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)OC
Name
Quantity
2.08 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
7.96 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
the solvent was subjected to azeotropic distillation with water
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
the reaction solution was diluted with ethanol (500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
with cooling on ice
EXTRACTION
Type
EXTRACTION
Details
an organic layer was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The thus obtained organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After vacuum concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel chromatography (ethyl acetate/methanol=95:5)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=C(CNC2=NC=NC=C2)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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